Gardneramine

概要

説明

Gardneramine is a monoterpenoid indole alkaloid found in various species of the Gardneria plant, including Gardneria nutans Sieb., Gardneria multiflora Makino, and Gardneria ovata Wall . This compound is known for its significant central nervous system depressive effects and has been a subject of interest in natural product research due to its unique carbon skeleton and potential bioactivities .

作用機序

- Gardneramine primarily targets the nervous system. Previous studies have indicated that it possesses a hexamethonium-like action on the superior cervical ganglion, leading to the inhibition of parasympathetic ganglionic transmission .

- In vitro studies show that it inhibits atrial function in guinea pigs .

- In vivo experiments demonstrate that it decreases blood pressure in rabbits, increases blood flow rate, and produces vasodilation in dog hind limbs .

- Additionally, this compound inhibits the movement of smooth muscle organs, such as the stomach and intestines .

Target of Action

Mode of Action

Pharmacokinetics

生化学分析

Biochemical Properties

Gardneramine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, this compound has been shown to inhibit the movement of smooth muscle organs such as the stomach and intestines . It also exhibits peripheral vascular diastolic effects and direct inhibition on myocardium . The interactions of this compound with these biomolecules are primarily inhibitory, affecting the normal function of the targeted tissues.

Cellular Effects

This compound influences various cellular processes and functions. It has been observed to produce a hypotensive effect similar to papaverine, derived from peripheral vasodilatation . Additionally, this compound exerts a direct depressive action on myocardium and central depressive action . These effects are mediated through its impact on cell signaling pathways, gene expression, and cellular metabolism. For example, this compound affects neuromuscular transmission and has been shown to inhibit the movement of smooth muscle organs .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with various biomolecules. This compound acts as an inhibitor, affecting enzyme activity and altering gene expression. It has been shown to inhibit the movement of smooth muscle organs by interacting with specific receptors and enzymes involved in muscle contraction . Additionally, this compound’s central depressive effects are mediated through its interaction with neurotransmitter receptors in the central nervous system .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits stability under controlled conditions, but its effects can degrade over time. Long-term studies have shown that this compound maintains its inhibitory effects on smooth muscle organs and central nervous system function . The extent of these effects may vary depending on the duration of exposure and the specific conditions of the study.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In rabbits, dogs, and guinea pigs, this compound has been shown to produce antihypertensive, vasodilatation, and atrial inhibition effects at specific dosages . Higher doses of this compound can lead to toxic or adverse effects, including severe inhibition of smooth muscle movement and central nervous system depression . Threshold effects have been observed, indicating that the efficacy and safety of this compound are dose-dependent.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It affects metabolic flux and metabolite levels, particularly in the cardiovascular and digestive systems . This compound’s metabolic pathways include its conversion into active metabolites that exert inhibitory effects on smooth muscle organs and the central nervous system . These pathways are crucial for understanding the pharmacokinetics and pharmacodynamics of this compound.

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. Studies have shown that this compound is rapidly absorbed and distributed to various tissues, including the heart, lungs, and kidneys . Its localization and accumulation in these tissues are mediated by specific transport mechanisms that facilitate its movement across cell membranes .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. This compound is directed to specific compartments or organelles within cells through targeting signals and post-translational modifications . It accumulates in the cytoplasm and interacts with intracellular receptors and enzymes, exerting its inhibitory effects on cellular processes . Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and therapeutic potential.

準備方法

Synthetic Routes and Reaction Conditions: Gardneramine can be synthesized through a series of chemical reactions involving the extraction of the compound from Gardneria species. The extraction process typically involves protein precipitation with methanol, followed by separation using ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) . The analytes are separated on an Agilent ZORBAX Eclipse Plus C18 column using a gradient elution of acetonitrile and 0.1% formic acid in water at a flow rate of 0.3 mL/min .

Industrial Production Methods: Industrial production of this compound is not well-documented, but it likely involves large-scale extraction from Gardneria plants, followed by purification using advanced chromatographic techniques. The process would require optimization to ensure high yield and purity of the compound.

化学反応の分析

Types of Reactions: Gardneramine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its bioactivity.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to reduce this compound.

Substitution: Substitution reactions often involve reagents like halogens or alkylating agents under specific conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

科学的研究の応用

Gardneramine has several scientific research applications, including:

Chemistry: Used as a model compound for studying the synthesis and reactivity of monoterpenoid indole alkaloids.

Biology: Investigated for its effects on neuromuscular transmission and central nervous system depression.

類似化合物との比較

Gardneramine is unique among monoterpenoid indole alkaloids due to its specific bioactivities. Similar compounds include:

Quinamine (CAS#464-85-7): Another monoterpenoid indole alkaloid with similar structural features but different bioactivities.

Conquinamine (CAS#464-86-8): Shares structural similarities with this compound but has distinct pharmacological properties.

Dihydrocinchonamine (CAS#10283-68-8): A related compound with different physicochemical properties and bioactivities.

These compounds share structural similarities with this compound but differ in their individual atoms, functional groups, and substructures, leading to variations in their physicochemical properties and bioactivities .

生物活性

Gardneramine, a monoterpenoid indole alkaloid, has garnered attention due to its diverse biological activities. This article delves into the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by case studies and research findings.

Chemical Structure and Properties

This compound is characterized by its unique chemical structure, which contributes to its biological activity. It is an indole alkaloid that exhibits a variety of pharmacological effects, particularly on the central nervous system (CNS) and cardiovascular system.

1. Central Nervous System Activity

This compound has been shown to possess significant CNS depressant effects. In various studies, it exhibited:

- Hypnotic effects : Prolongation of hexobarbital sleep time in animal models.

- Analgesic properties : A slight analgesic effect was noted, alongside antagonistic actions against convulsions induced by nicotine .

- Motor coordination impairment : this compound caused motor incoherence and reduced spontaneous motor activity in mice .

2. Cardiovascular Effects

The compound demonstrates notable cardiovascular effects:

- Hypotensive effects : this compound produces a hypotensive effect through peripheral vasodilation and direct depressive actions on the myocardium .

- Ganglion blocking activity : It has been shown to inhibit contractions in smooth muscle organs, with a potency comparable to hexamethonium, indicating potential use as a ganglionic blocker .

This compound's biological activities are attributed to its interaction with various receptors and ion channels:

- Nicotinic receptor antagonism : It selectively inhibits nicotinic receptors, which is crucial for its muscle-relaxant properties .

- Calcium channel modulation : The compound may influence calcium influx through voltage-dependent and receptor-operated calcium channels, contributing to its vasorelaxant effects .

Pharmacokinetics

Recent studies have utilized advanced analytical methods like UHPLC-MS/MS to investigate the pharmacokinetics of this compound in vivo. Key findings include:

- Absorption and distribution : After intravenous administration in rats, this compound displayed rapid elimination from plasma with significant tissue distribution characteristics .

- Stability and recovery : The method validated for measuring this compound showed high recovery rates (≥88%) across various biological samples, indicating reliability in pharmacokinetic assessments .

Table 1: Pharmacokinetic Parameters of this compound in Rats

| Parameter | Value |

|---|---|

| Half-life (t½) | Short |

| Volume of distribution | High |

| Clearance rate | Rapid |

特性

CAS番号 |

34274-91-4 |

|---|---|

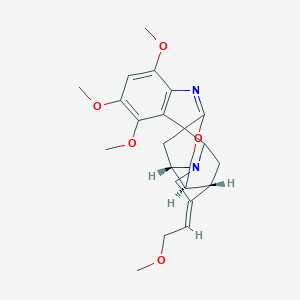

分子式 |

C23H28N2O5 |

分子量 |

412.5 g/mol |

IUPAC名 |

(1R,12S,13S,16Z,17R,19S)-3,4,6-trimethoxy-16-(2-methoxyethylidene)-10-oxa-8,14-diazahexacyclo[11.6.1.01,9.02,7.012,17.014,19]icosa-2(7),3,5,8-tetraene |

InChI |

InChI=1S/C23H28N2O5/c1-26-6-5-12-10-25-15-9-23-18(25)7-13(12)14(15)11-30-22(23)24-20-16(27-2)8-17(28-3)21(29-4)19(20)23/h5,8,13-15,18H,6-7,9-11H2,1-4H3/b12-5+/t13-,14-,15-,18-,23-/m0/s1 |

InChIキー |

RIMDDIPKIZTBHU-MTPHOHJNSA-N |

SMILES |

COCC=C1CN2C3CC1C4C2CC35C6=C(C(=CC(=C6OC)OC)OC)N=C5OC4 |

異性体SMILES |

COC/C=C/1\CN2[C@H]3C[C@@H]1[C@H]4[C@@H]2C[C@@]35C6=C(C(=CC(=C6OC)OC)OC)N=C5OC4 |

正規SMILES |

COCC=C1CN2C3CC1C4C2CC35C6=C(C(=CC(=C6OC)OC)OC)N=C5OC4 |

外観 |

Powder |

同義語 |

gardneramine |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary pharmacological effect of Gardneramine?

A1: this compound is a monoterpenoid indole alkaloid primarily known for its ganglion blocking effects. [, , ] This means it interferes with the transmission of nerve impulses through ganglia, which are clusters of nerve cell bodies found outside the central nervous system.

Q2: How does this compound compare to other ganglion blockers in terms of potency and duration of action?

A2: Studies comparing this compound to Hexamethonium, a standard ganglion blocker, showed that this compound's effect is approximately half as potent in rabbits and a quarter as potent in rats. [] Additionally, the duration of action for this compound is shorter compared to Hexamethonium. []

Q3: Where does this compound exert its ganglion blocking effect?

A3: Research suggests that this compound primarily acts by blocking nicotinic receptors within ganglia. This conclusion is based on its selective inhibition of Dimethylphenylpiperazinium (DMPP)-induced contractions in the dog urinary bladder, which are mediated by nicotinic receptors. []

Q4: Does this compound affect neuromuscular transmission?

A4: While this compound primarily acts on ganglia, studies show that it can also inhibit neuromuscular transmission to a lesser extent. [] This inhibition is weaker compared to d-Tubocurarine, a potent neuromuscular blocker. []

Q5: What is the chemical structure of this compound?

A6: this compound possesses a unique structure, featuring an iminoether ring as a masked oxindole moiety. [] Its structure has been elucidated through chemical modifications, spectroscopic analyses, and ultimately confirmed by X-ray crystallography. [, , ]

Q6: Are there any known structural analogs of this compound? How do their activities compare?

A7: Yes, several structurally related alkaloids have been isolated from Gardneria species, including Gardnerine, Gardnutine, and Hydroxygardnutine. [, ] These compounds exhibit varying degrees of ganglion blocking activity. For example, Gardnerine is less potent than this compound, while Gardnutine and Hydroxygardnutine demonstrate weaker effects on ganglionic transmission. []

Q7: Have any synthetic modifications been made to the this compound structure?

A8: Although specific details about synthetic modifications are limited in the provided research, the isolation and characterization of 18-Demethylthis compound [] and 18-Demethoxygardfloramine [] suggest that structural modifications are possible. Exploring these modifications could provide valuable insights into the structure-activity relationships of this compound and its derivatives.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。